molecular formula C19H19F3N6 B6458050 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549000-99-7

2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6458050
CAS No.: 2549000-99-7
M. Wt: 388.4 g/mol
InChI Key: HOWKAJIEBVWDIM-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic molecule featuring a quinoxaline core substituted at position 3 with a piperazine ring. The piperazine moiety is further linked to a pyrimidine group bearing methyl and trifluoromethyl substituents at positions 2 and 6, respectively.

Properties

IUPAC Name

2-methyl-3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6/c1-12-18(26-15-6-4-3-5-14(15)23-12)28-9-7-27(8-10-28)17-11-16(19(20,21)22)24-13(2)25-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWKAJIEBVWDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
  • Molecular Formula : C18H21F3N4

This structure features a quinoxaline core substituted with a piperazine ring and a trifluoromethyl-pyrimidine moiety, which may contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

A study demonstrated that quinoxaline derivatives produced IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have displayed antimicrobial properties. For example, certain synthesized derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The dual activity as both anticancer and antimicrobial agents makes these compounds particularly valuable in therapeutic contexts .

The biological activity of 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is attributed to several mechanisms:

  • Enzyme Inhibition : Quinoxalines often act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit kinases or other proteins crucial for cell survival and division.
  • DNA Intercalation : Some studies suggest that quinoxaline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinoxaline derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of quinoxaline derivatives against various tumor cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin, suggesting superior efficacy in inducing cell death .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of synthesized quinoxalines, finding that they effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the potency of drugs by improving metabolic stability and bioavailability. For instance, studies on related piperazine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar anticancer effects .

Antimicrobial Properties

Quinoxaline derivatives are recognized for their antimicrobial activity. Preliminary studies suggest that 2-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline could exhibit antibacterial and antifungal properties. Its structural components may interact with microbial enzymes or cell membranes, leading to inhibition of growth .

Neurological Applications

The piperazine moiety in the compound has been associated with neuropharmacological effects. Compounds containing piperazine rings are often investigated for their potential as anxiolytics or antidepressants. Future studies could explore the efficacy of this specific quinoxaline derivative in treating neurological disorders .

Case Studies

Several case studies have highlighted the potential of quinoxaline derivatives in drug discovery:

  • Case Study on Anticancer Activity : A study demonstrated that a related quinoxaline derivative significantly inhibited the growth of breast cancer cells through apoptosis induction. The study suggested that modifications to the quinoxaline structure could enhance efficacy against resistant cancer types .
  • Antimicrobial Screening : In a screening assay, another derivative showed promising results against Staphylococcus aureus and Escherichia coli, indicating that structural modifications could lead to effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of quinoxaline-piperazine-pyrimidine hybrids. Below is a detailed comparison with structurally related compounds from recent literature and databases.

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Substituents on Pyrimidine Ring Notable Features
Target: 2-Methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline C₁₉H₁₈F₃N₈* ~428.4 2-methyl, 6-trifluoromethyl High lipophilicity (CF₃), rigid backbone
2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline C₂₀H₂₀N₈ 372.4 6-(1H-pyrazol-1-yl) Pyrazole introduces H-bonding sites
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine C₁₄H₁₅F₃N₆O 340.3 6-trifluoromethyl, 4-methoxy Methoxy enhances electron density
2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline C₂₀H₂₂N₈ 375.5 4-(pyrrolidin-1-yl) Pyrrolidine improves solubility

*Molecular formula inferred based on structural similarity to and .

Key Observations:

Trifluoromethyl vs. Pyrazole/Pyrrolidine :

  • The target compound and the methoxy-trifluoromethyl analog share a 6-trifluoromethyl group, which enhances metabolic stability and lipophilicity. In contrast, the pyrazole-substituted analog replaces CF₃ with a polar pyrazole, likely improving aqueous solubility but reducing membrane permeability.
  • The pyrrolidine-substituted analog replaces CF₃ with a saturated nitrogen ring, which may reduce steric hindrance and improve solubility .

Molecular Weight and Drug-Likeness :

  • The target compound (~428 Da) exceeds the typical threshold for orally bioavailable drugs (≤500 Da), whereas analogs like (340 Da) and (375 Da) fall within this range. This suggests the target may face challenges in bioavailability without formulation optimization.

Hypothetical Pharmacological Implications

While experimental data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural analysis permits the following inferences:

  • Target Selectivity : The trifluoromethyl group in the target compound may enhance selectivity for hydrophobic binding pockets, whereas the pyrazole in could target polar active sites.
  • Metabolic Stability : The CF₃ group in the target and likely reduces oxidative metabolism, extending half-life compared to ’s pyrrolidine, which may undergo faster CYP450-mediated degradation.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of quinoxaline-piperazine-pyrimidine hybrids typically involves multi-step reactions. Key steps include:

  • Nucleophilic substitution to attach the piperazine moiety to the pyrimidine ring.
  • Coupling reactions (e.g., Buchwald-Hartwig amination) to link the quinoxaline core .
  • Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates or dimerized species .
    Optimization requires precise control of reaction conditions (temperature, solvent polarity, catalyst loading) and monitoring via TLC/HPLC to minimize side reactions. For example, excess base (e.g., K₂CO₃) in DMF can improve substitution efficiency but may degrade acid-sensitive groups .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, trifluoromethyl at δ ~110–120 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 426.48 for related analogs) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement of the piperazine-pyrimidine-quinoxaline scaffold .
  • FT-IR Spectroscopy: Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

  • Target Selection: Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., pyrimidine-based kinase inhibitors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization or radiometric assays for IC₅₀ determination.
    • Cell Viability: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Selectivity Profiling: Compare activity against off-target receptors (e.g., serotonin receptors) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Scaffold Modification: Synthesize analogs with:
    • Varied substituents on the pyrimidine ring (e.g., replacing trifluoromethyl with cyano).
    • Alternative heterocycles (e.g., pyridazine instead of quinoxaline) .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • Data Analysis: Corrogate activity trends with electronic (Hammett σ) or steric (Taft Es) parameters to derive predictive SAR models .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Batch Reproducibility: Verify synthetic protocols (e.g., solvent purity, reaction time) to rule out batch-specific impurities .
  • Conformational Analysis: Use DFT calculations to assess if rotameric forms (e.g., piperazine chair vs. boat) affect NMR splitting or target binding .
  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ discrepancies in kinase assays) by normalizing to reference inhibitors .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction: Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (PSA < 140 Ų) for blood-brain barrier penetration .
  • Metabolic Stability: Simulate CYP450 interactions (e.g., CYP3A4) to identify metabolically labile sites (e.g., piperazine N-methyl groups) .
  • Solubility Enhancement: Introduce ionizable groups (e.g., tertiary amines) or co-crystallize with cyclodextrins .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment: Protonate the piperazine nitrogen at pH 4–5 to improve solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .

Q. What experimental designs mitigate interference from residual solvents or metal catalysts?

  • Purification: Sequential washing with EDTA (to chelate metal residues) and lyophilization .
  • Quality Control: Include blank runs in HPLC to identify solvent peaks and validate limits per ICH guidelines .

Theoretical Frameworks

Link research to:

  • Molecular Topology: Quantify 3D arrangement effects on target binding .
  • Hammett Equation: Predict electronic effects of substituents on reactivity .

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